molecular formula C15H13N3O3 B5687295 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5687295
M. Wt: 283.28 g/mol
InChI Key: AWWITUTVOZYXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that belongs to the oxadiazole family. It has been found to possess unique properties that make it useful in drug discovery, material science, and other applications.

Mechanism of Action

The mechanism of action of 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. It has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of this compound is its solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another potential direction is the exploration of its potential applications in material science, such as in the development of new polymers and other materials. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 5-phenylisoxazole-3-carboxylic acid with tetrahydrofuran-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting compound is then reacted with a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

The compound 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been the subject of extensive scientific research due to its potential applications in various fields. One of the major applications of this compound is in drug discovery. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

3-(oxolan-3-yl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-4-10(5-3-1)13-8-12(17-20-13)15-16-14(18-21-15)11-6-7-19-9-11/h1-5,8,11H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWITUTVOZYXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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